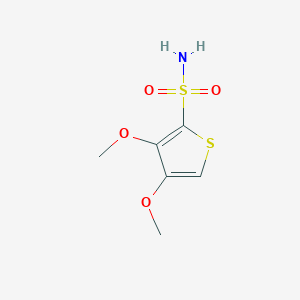

3,4-Dimethoxythiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

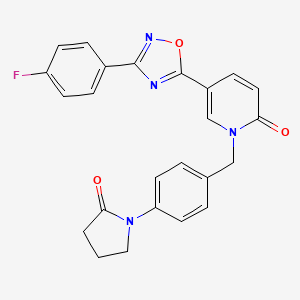

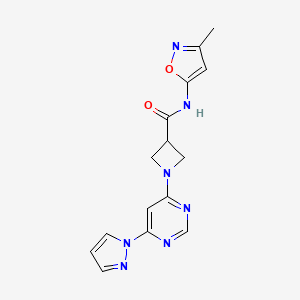

3,4-Dimethoxythiophene-2-sulfonamide is a heterocyclic organic compound containing sulfur, oxygen, nitrogen, and carbon atoms. It has a molecular weight of 223.27 .

Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is1S/C6H9NO4S2/c1-10-4-3-12-6 (5 (4)11-2)13 (7,8)9/h3H,1-2H3, (H2,7,8,9) . Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 223.27 . It has a storage temperature of room temperature .科学的研究の応用

Overview of Sulfonamides in Scientific Research

Sulfonamides, including 3,4-Dimethoxythiophene-2-sulfonamide, have a broad spectrum of applications in scientific research due to their unique chemical properties. These compounds are integral in the development of various drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Sulfonamides serve as key functional groups in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their versatility in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Carbonic Anhydrase Inhibition and Glaucoma Treatment

One significant application of sulfonamides in scientific research is in the development of carbonic anhydrase inhibitors (CAIs) for glaucoma treatment. Sulfonamide-based CAIs play a crucial role in reducing intraocular pressure, a key factor in glaucoma management. Research on sulfonamides has led to the discovery of novel compounds targeting the tumor-associated isoforms CA IX/XII, showing potential for both therapeutic and diagnostic applications in oncology (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antibacterial Applications

Sulfonamides have a long history of use as antimicrobial and antibacterial agents. They inhibit the synthesis of folic acid in bacteria, which is essential for bacterial growth. This mechanism of action makes sulfonamides effective in treating a wide range of bacterial infections. Recent research and patents have explored novel sulfonamide compounds for their antimicrobial properties, highlighting the ongoing significance of these compounds in the development of new antibacterial drugs (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

The environmental presence of sulfonamides, due to their widespread use in medicine and agriculture, has raised concerns regarding their impact on microbial populations and the potential for promoting antibiotic resistance. Scientific studies have focused on the biodegradation of sulfonamides in the environment, aiming to understand their fate and reduce their ecological footprint. These studies are crucial for developing strategies to mitigate the environmental risks associated with sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

特性

IUPAC Name |

3,4-dimethoxythiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPJPPRTLEXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)

![3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2533159.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)